molecular formula C8H18N2O B1585578 4-[2-(Dimethylamino)ethyl]morpholine CAS No. 4385-05-1

4-[2-(Dimethylamino)ethyl]morpholine

Cat. No. B1585578
CAS RN: 4385-05-1
M. Wt: 158.24 g/mol
InChI Key: PMHXGHYANBXRSZ-UHFFFAOYSA-N
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Description

“4-[2-(Dimethylamino)ethyl]morpholine” is a chemical compound with the molecular formula C8H18N2O . It has a molecular weight of 158.2413 . This compound is also known by other names such as “4-Morpholineethanamine, N,N-dimethyl-” and "N,N-Dimethyl-4-morpholineethanamine" .


Synthesis Analysis

The synthesis of “4-[2-(Dimethylamino)ethyl]morpholine” involves a substitution reaction between N,N-dimethyl ethanol and thionyl chloride to generate N,N-chloro-dimethyl-ethylamine hydrochloride. This intermediate is then reacted with morpholine in the presence of an acid-binding agent to produce the final product .


Molecular Structure Analysis

The molecular structure of “4-[2-(Dimethylamino)ethyl]morpholine” can be represented by the InChI string: InChI=1S/C8H18N2O/c1-9(2)3-4-10-5-7-11-8-6-10/h3-8H2,1-2H3 .


Physical And Chemical Properties Analysis

“4-[2-(Dimethylamino)ethyl]morpholine” has a vapor pressure of 3 mmHg at 20 °C, a refractive index (n20/D) of 1.4582, a boiling point of 93-94 °C/20 mmHg, and a density of 0.925 g/mL at 25 °C .

Scientific Research Applications

Application 1: Production of Optical Materials

  • Specific Scientific Field : Material Science, specifically Optical Materials Production .
  • Summary of the Application : “4-[2-(Dimethylamino)ethyl]morpholine” is a copolymer that contains an unsaturated monomer. It is a photochromic material, meaning it changes color in response to light . This property makes it useful in the production of optical items such as lenses and eyeglasses .
  • Results or Outcomes : The primary outcome of this application is the production of optical items that can change color in response to light. This can be particularly useful in items like eyeglasses, which can adjust to different lighting conditions to provide comfort and protection for the wearer .

Application 2: Biomedical Applications

  • Specific Scientific Field : Biomedical Science .
  • Summary of the Application : “4-[2-(Dimethylamino)ethyl]morpholine” is used in biomedical applications as it serves as an important lysosome-targeting group . This means it can be used to target lysosomes, which are small structures within cells that break down waste materials and cellular debris .
  • Methods of Application or Experimental Procedures : The compound is incorporated into a fluorescent probe for hydrogen sulfide imaging in living cells . The exact methods of application or experimental procedures were not detailed in the sources.
  • Results or Outcomes : The primary outcome of this application is the ability to image hydrogen sulfide in living cells . This can be particularly useful in biomedical research, as it allows scientists to study the role of hydrogen sulfide in various cellular processes .

Application 3: Production of Cationic Polymers

  • Specific Scientific Field : Polymer Science .
  • Summary of the Application : “4-[2-(Dimethylamino)ethyl]morpholine” is used in the production of cationic polymers . These are highly charged polymers with applications such as flocculants, coagulants, dispersants, and stabilizers .
  • Methods of Application or Experimental Procedures : The compound is incorporated into the polymer during its production . The exact methods of application or experimental procedures were not detailed in the sources.
  • Results or Outcomes : The primary outcome of this application is the production of cationic polymers that can be used in various applications . For example, they can be used as flocculants to help remove suspended particles from liquids .

Safety And Hazards

This compound is classified as causing serious eye damage. Precautionary measures include wearing protective gloves, clothing, and eye/face protection. In case of contact with eyes, it’s advised to rinse immediately with water for several minutes and seek medical help .

properties

IUPAC Name

N,N-dimethyl-2-morpholin-4-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-9(2)3-4-10-5-7-11-8-6-10/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMHXGHYANBXRSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0044943
Record name N,N-Dimethyl-2-(morpholin-4-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0044943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(Dimethylamino)ethyl]morpholine

CAS RN

4385-05-1
Record name N-(2-Dimethylaminoethyl)morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4385-05-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Dimethylaminoethyl)morpholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004385051
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Morpholineethanamine, N,N-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N,N-Dimethyl-2-(morpholin-4-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0044943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[2-(dimethylamino)ethyl]morpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.267
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-(2-DIMETHYLAMINOETHYL)MORPHOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0601F31XH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
L Jin, J Ying, Y Zhang, C Sun, A Tian… - New Journal of …, 2022 - pubs.rsc.org
By using different morpholine derivatives with different N sites and numbers, we have synthesized seven compounds by a hydrothermal method, namely [AgI2(HL1)][Cr(OH)6Mo6O18]·…
Number of citations: 5 pubs.rsc.org
D Joynes, DC Sherrington - Polymer, 1996 - Elsevier
Eight novel polymerizable monovalent quaternary ammonium bromide surfactants and five model non-polymerizable structurally analogous surfactants have been synthesized. …
Number of citations: 49 www.sciencedirect.com
SL Matson, EKL Lee, DT Friesen, DJ Kelly - 1989 - osti.gov
There is disclosed a composite immobulized liquid membrane of a solvent-swollen polymer and a microporous organic or inorganic support, the solvent being at least one highly polar …
Number of citations: 1 www.osti.gov
H Li, J Kim, M O'Keeffe, OM Yaghi - Angew. Chem. Int. Ed, 2003 - yaghi.berkeley.edu
Structures constructed from supertetrahedral clusters of TX4 tetrahedra may have giant pores representing more than 80% of their crystal volume and cation-exchange properties.[1] As …
Number of citations: 105 yaghi.berkeley.edu
B Silva-Gaspar, R Martinez-Franco… - Coordination Chemistry …, 2022 - Elsevier
Photocatalytic processes are regarded as a sustainable and environmental-friendly way to attenuate mankind’s strong dependence on fossil fuels, which is the main responsable for …
Number of citations: 11 www.sciencedirect.com
KS Figuerêdo - 2016 - locus.ufv.br
As mudanças nas reservas de C e N refletem os impactos do uso e manejo do solo. Objetivou-se avaliar as mudanças nos estoques e na qualidade da matéria orgânica em Latossolo …
Number of citations: 0 www.locus.ufv.br
H Tauhid - 2022 - etheses.uin-malang.ac.id
Kedua orang tua saya, Bapak Tauhid, dan Ibu Halimatus sa’diyah, serta nenek saya Suma yang selalu memanjatkan doa-doanya untuk anaknya yang sedang menjalani studi di …
Number of citations: 2 etheses.uin-malang.ac.id

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